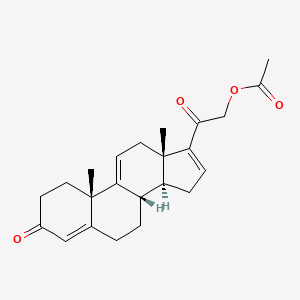
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is a deuterated form of the psychostimulant amphetamine. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, making it useful for tracing and quantification in various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride typically involves the deuteration of amphetamine. The process begins with the synthesis of the amphetamine backbone, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The final step involves the formation of the hydrochloride salt by reacting the deuterated amphetamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure deuteration. Quality control measures are stringent to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of amphetamines and related compounds.
Pharmacokinetics: Studying the metabolism and distribution of amphetamines in biological systems.
Neuroscience: Investigating the effects of amphetamines on neurotransmitter systems and brain function.
Forensic Toxicology: Detection and quantification of amphetamines in biological samples for forensic analysis.
Mecanismo De Acción
The mechanism of action of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride involves its interaction
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
205.76 g/mol |
Nombre IUPAC |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1/i2D3,3D3; |
Clave InChI |
UTWYKDPIWNRKCN-QAWCBLRGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



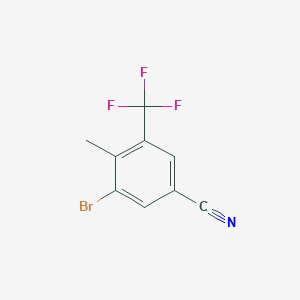
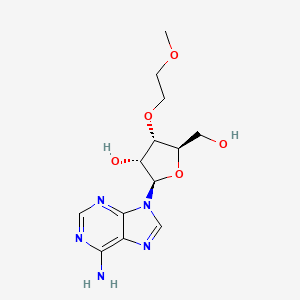


![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

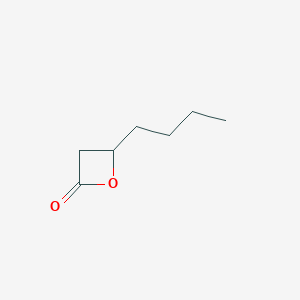
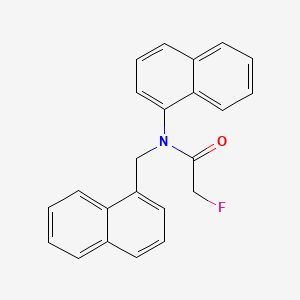
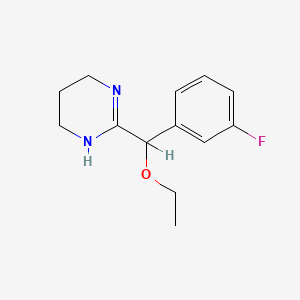


![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
